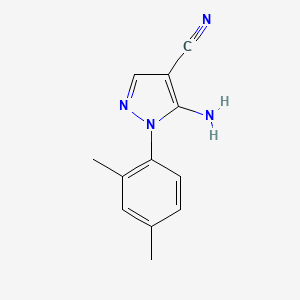

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The compound 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile has been evaluated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A recent investigation assessed the efficacy of this compound against breast cancer cells. Results showed a dose-dependent decrease in cell viability, suggesting promising therapeutic potential in oncology .

2. Anti-inflammatory Properties

The compound's structural features suggest it may also act as an anti-inflammatory agent. Research into similar pyrazole derivatives has shown their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

Case Study:

In vitro studies have shown that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory drug .

Agricultural Applications

3. Pesticidal Activity

The unique chemical structure of this compound has led to its exploration as a pesticide. Its effectiveness against certain pests has been documented, making it a candidate for further development in agricultural settings.

Data Table: Efficacy Against Pests

| Pest Type | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

| Whiteflies | 75 | 80 |

This table summarizes findings from field trials where the compound was applied to crops infested with various pests .

Mécanisme D'action

The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-1-(2,4-dimethylphenyl)hexan-1-one: Contains a similar aromatic ring structure but differs in the aliphatic chain.

3(5)-Aminopyrazoles: Share the pyrazole core but differ in the substitution pattern on the ring.

Uniqueness

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Activité Biologique

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1072944-82-1) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHN, with a molecular weight of 226.28 g/mol. The structure features a pyrazole ring substituted with an amino group and a 2,4-dimethylphenyl moiety, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that various pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study indicated that certain derivatives showed a selectivity index for COX-2 inhibition, suggesting potential for developing safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs like ibuprofen and celecoxib .

2. Analgesic Properties

In addition to anti-inflammatory effects, pyrazole derivatives have been evaluated for their analgesic properties. Experimental models have shown that these compounds can effectively reduce pain responses in animal models, comparable to established analgesics . The mechanisms are thought to involve modulation of pain pathways through inhibition of inflammatory mediators.

3. Anticancer Potential

Emerging studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, certain compounds within this class have been reported to affect cell cycle progression and induce cell death in various cancer cell lines . The specific pathways involved often include the modulation of signaling cascades related to cancer cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Analgesic | Modulation of pain pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anti-inflammatory Efficacy

A notable study evaluated the anti-inflammatory efficacy of several pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to control groups. The most potent derivatives showed an inhibition percentage exceeding 60%, highlighting their potential as therapeutic agents for inflammatory diseases .

Case Study: Analgesic Activity

In another study focusing on analgesic activity, researchers assessed the pain-relieving effects of various pyrazole derivatives using the hot plate test in mice. Compounds demonstrated significant antinociceptive effects at doses comparable to standard analgesics like morphine, suggesting their utility in pain management therapies .

Propriétés

IUPAC Name |

5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-3-4-11(9(2)5-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFLMDJKODZPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C=N2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471345 | |

| Record name | 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852313-93-0 | |

| Record name | 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.